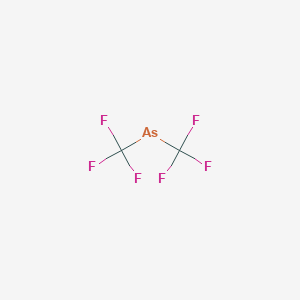
Bis(trifluoromethyl)arsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trifluoromethyl)arsine is an organoarsenic compound with the chemical formula C₂HAsF₆. It is characterized by the presence of two trifluoromethyl groups attached to an arsenic atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trifluoromethyl)arsine typically involves the reaction of trifluoromethyl-containing reagents with arsenic compounds. One common method is the reaction of trifluoromethyl iodide with arsenic trichloride in the presence of a reducing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and control of reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(trifluoromethyl)arsine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation state arsenic compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups .
Scientific Research Applications
Bis(trifluoromethyl)arsine has several applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(trifluoromethyl)arsine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethyl)phosphine: Similar to bis(trifluoromethyl)arsine but with phosphorus instead of arsenic.
Bis(trifluoromethyl)disulfide: Contains sulfur atoms instead of arsenic.
Trifluoromethyl-substituted phosphines: Compounds with trifluoromethyl groups attached to phosphorus atoms.
Uniqueness
This compound is unique due to the presence of arsenic, which imparts distinct chemical properties compared to its phosphorus and sulfur analogs.
Properties
Molecular Formula |
C2AsF6 |
|---|---|
Molecular Weight |
212.93 g/mol |
InChI |
InChI=1S/C2AsF6/c4-1(5,6)3-2(7,8)9 |
InChI Key |
HLJIPVOFUMUOOB-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)[As]C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















